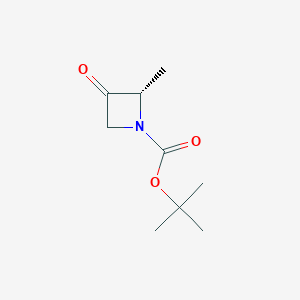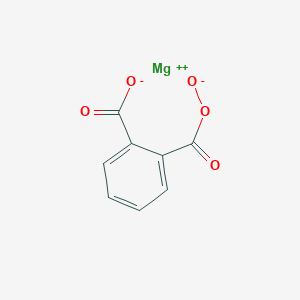
tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate
Vue d'ensemble
Description
Applications De Recherche Scientifique
Organic Chemistry Transformations
The tert-butyl group in this compound can be used in various chemical transformations due to its unique reactivity pattern . The crowded nature of the tert-butyl group can lead to interesting reactivity patterns that can be utilized in synthetic organic chemistry .
Biosynthetic and Biodegradation Pathways
The tert-butyl group’s relevance in nature and its implication in biosynthetic and biodegradation pathways make this compound potentially useful in biochemistry . It could be involved in the synthesis or degradation of certain biomolecules .
Biocatalytic Processes
The tert-butyl group could also find applications in biocatalytic processes . Its unique reactivity pattern could be harnessed in catalyzing certain biochemical reactions .
NMR Studies of Macromolecular Complexes
The tert-butyl group can serve as a probe for NMR studies of macromolecular complexes . This is particularly useful in the study of complexes formed on membranes by neuronal SNAREs that mediate neurotransmitter release .
Study of Neurotransmitter Release
The compound could be used to analyze presynaptic complexes involved in neurotransmitter release . This is achieved by attaching tert-butyl groups at single cysteines of fragments of synaptotagmin-1, complexin-1, and the neuronal SNAREs .
Creation of Bio-based Polymers
The compound could be used in the controlled/living polymerization of renewable vinyl monomers derived from natural sources. This highlights the potential of these chemicals in creating bio-based polymers with high performance and environmental benefits.
Mécanisme D'action
Target of Action
The compound “(S)-tert-Butyl 2-methyl-3-oxoazetidine-1-carboxylate” is a derivative of the tert-butyl group . The tert-butyl group is known for its unique reactivity pattern and is often used in chemical transformations . It is also relevant in nature and has implications in biosynthetic and biodegradation pathways .
Mode of Action
The tert-butyl group, which is part of the compound, is known for its unique reactivity pattern . This group is very bulky and is used in chemistry for kinetic stabilization . The effect of the tert-butyl group on the progress of a chemical reaction is called the Thorpe–Ingold effect .
Biochemical Pathways
The tert-butyl group, a part of the compound, is known to be involved in various biochemical pathways. It is used in chemical transformations and has implications in biosynthetic and biodegradation pathways . Tertiary butyl esters, like our compound, find large applications in synthetic organic chemistry .
Pharmacokinetics
The tert-butyl group, a part of the compound, is known for its unique reactivity pattern, which may influence the adme properties of the compound .
Result of Action
The tert-butyl group, a part of the compound, is known to elicit a unique reactivity pattern . This group is very bulky and is used in chemistry for kinetic stabilization . The effect of the tert-butyl group on the progress of a chemical reaction is called the Thorpe–Ingold effect .
Propriétés
IUPAC Name |
tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-6-7(11)5-10(6)8(12)13-9(2,3)4/h6H,5H2,1-4H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPQMXTJLDQEDTI-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)CN1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)CN1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(4S)-8,9-diamino-2-methyl-6-methylsulfonyl-5,9-dioxononan-4-yl]amino]-2-oxoethyl]-methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-(3-aminopropanoylamino)pentanediamide](/img/structure/B10165.png)




![(3R)-3-Methyl-4-[(tetrahydro-2H-pyran-2-YL)oxy]-butanenitrile](/img/structure/B10173.png)
![(2,2-Dimethyl-[1,3]dioxolan-4-YL)-hydroxy-acetic acid ethyl ester](/img/structure/B10174.png)




![N-[2-(7-Chloro-6-methyl-5H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)propyl]-2-(2-ethoxyethoxy)-5-{[2-(octyloxy)-5-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonyl]amino}benzene-1-sulfonamide](/img/structure/B10186.png)
![4-[(S,S)-2,3-Epoxyhexyloxy]phenyl 4-(decyloxy)benzoate](/img/structure/B10187.png)
